molecular formula C26H25N3O6 B7687100 N-(4-ethoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide

N-(4-ethoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide

Cat. No.: B7687100
M. Wt: 475.5 g/mol
InChI Key: NMOXFKUHGFFDKI-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide: is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an oxadiazole ring, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms, and two aromatic rings substituted with ethoxy and trimethoxy groups.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O6/c1-5-34-18-12-10-17(11-13-18)27-25(30)19-8-6-7-9-20(19)26-28-24(29-35-26)16-14-21(31-2)23(33-4)22(15-16)32-3/h6-15H,5H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOXFKUHGFFDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution Reactions: The aromatic rings are functionalized with ethoxy and trimethoxy groups through electrophilic aromatic substitution reactions.

    Coupling Reactions: The final step involves coupling the oxadiazole ring with the substituted aromatic rings using amide bond formation reactions, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the oxadiazole ring or the aromatic nitro groups if present.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the oxadiazole ring or aromatic nitro groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology and Medicine:

    Antimicrobial Agents: The oxadiazole ring is known for its antimicrobial properties, making this compound a potential candidate for developing new antibiotics.

    Anti-inflammatory Agents: The compound may exhibit anti-inflammatory properties due to its structural similarity to known anti-inflammatory agents.

Industry:

    Pharmaceuticals: Potential use in the synthesis of new drugs with improved efficacy and reduced side effects.

    Agriculture: Possible applications as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The ethoxy and trimethoxy groups can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological activity being studied, such as antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

  • N-(4-ethoxyphenyl)-3,4,5-trimethoxybenzamide
  • N-(3,4-dimethoxyphenyl)-3,4,5-triethoxybenzamide

Comparison:

  • Structural Differences: The presence of different substituents on the aromatic rings can significantly alter the compound’s properties and biological activities.
  • Biological Activity: While all these compounds may exhibit similar types of biological activities, their potency and selectivity can vary based on the specific substituents present.
  • Uniqueness: N-(4-ethoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide is unique due to the presence of both ethoxy and trimethoxy groups, which can enhance its biological activity and selectivity compared to other similar compounds.

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